N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide
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Overview
Description
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzothiazole moiety, which is known for its biological activity, and a cyclopenta[c]pyridazine core, which adds to its structural complexity and potential functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-mercaptobenzothiazole with an appropriate cyclopentane derivative under acidic conditions to form the benzothiazole ring. This intermediate is then subjected to further reactions, including sulfonation and amide formation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group yields sulfone derivatives, while nucleophilic substitution can introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism by which N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, the compound inhibits acetylcholinesterase by binding to both the catalytic and peripheral anionic sites of the enzyme, thereby preventing the breakdown of acetylcholine and reducing amyloid aggregation . This dual action makes it a potent candidate for therapeutic development.
Comparison with Similar Compounds
Similar Compounds
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds share the benzothiazole moiety and have shown similar biological activities, particularly in the inhibition of acetylcholinesterase.
Benzothiazole derivatives: Various benzothiazole derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide apart is its unique cyclopenta[c]pyridazine core, which adds to its structural complexity and potential for diverse applications. This structural feature is not commonly found in other benzothiazole derivatives, making it a unique and valuable compound for further research and development.
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c1-25(22,23)10-5-6-12-14(8-10)24-16(17-12)18-15(21)13-7-9-3-2-4-11(9)19-20-13/h5-8H,2-4H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSUAODVEPXXLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN=C4CCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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